1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride

説明

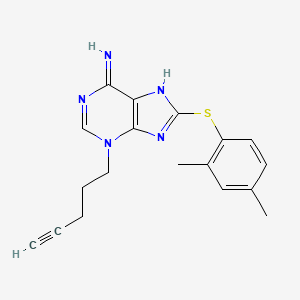

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride (1-L-Phenyl-3,5-bis-DCBP) is a synthetic piperidine derivative that has been widely studied for its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory properties. It has also been shown to have promising effects on the central nervous system and cardiovascular system.

科学的研究の応用

Cytotoxic and Anticancer Agents :

- A study by (Dimmock et al., 1998) reported the synthesis of related compounds showing significant cytotoxicity toward various cancer cell lines. These compounds, including piperidin-4-one derivatives, were identified as new classes of cytotoxic agents.

Crystal Structure Analysis :

- Research by (Basiri et al., 2011) focused on the crystal structure of a similar compound, providing insights into its molecular configuration and interactions. This is crucial for understanding the compound's behavior and potential applications in drug design.

Antitumor Activity :

- A study by (Bykhovskaya et al., 2017) synthesized derivatives of 3,5-bis(arylidene)piperidin-4-ones, examining their cytotoxicity against human tumor cell lines. This research contributes to the understanding of such compounds in the context of cancer treatment.

Synthesis and Pharmaceutical Application :

- (Bachmann & Jenkins, 1951) described the synthesis of disubstituted piperidines, highlighting their potential in pharmaceutical applications. Such studies are foundational in exploring the therapeutic uses of piperidine derivatives.

NMR and Antioxidant Studies :

- Research by (Dineshkumar & Parthiban, 2022) involved the synthesis of a molecule structurally related to piperidin-4-one and its characterization using NMR, along with an evaluation of its antioxidant efficacy.

Anti-inflammatory Properties :

- (Lagisetty et al., 2010) explored 3,5-bis(benzylidene)-4-piperidones as analogs of curcumin for their anti-cancer and anti-inflammatory properties, highlighting the versatility of piperidine derivatives in therapeutic research.

作用機序

Target of Action

RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between ra190 and rpn13 . Instead, a wide interaction network with RA190 was revealed, suggesting that polypharmacology drives its anti-cancer activity .

Mode of Action

RA190 is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, RA190’s interaction with a multitude of proteins suggests a complex mode of action .

Biochemical Pathways

RA190’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, RA190 blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .

Pharmacokinetics

One study showed that ra190 could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that RA190 has reasonable bioavailability and can distribute throughout the body.

Result of Action

RA190 has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, RA190 treatment has been shown to reduce tumor growth significantly .

特性

IUPAC Name |

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)